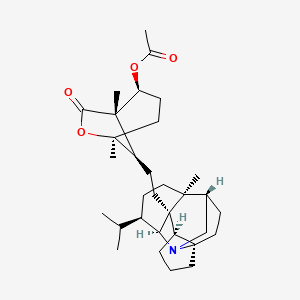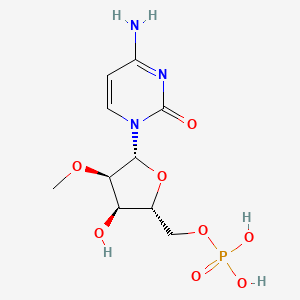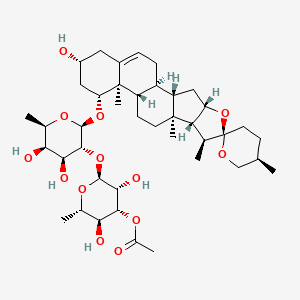
EPITAXOL, 2/'-(P)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EPITAXOL, also known as Paclitaxel, is a natural product and an effective anti-cancer drug used in treating several types of cancers, including breast, lung, ovarian, and pancreatic cancers .
Synthesis Analysis
The Baran Synthesis of Paclitaxel (Taxol®) has become a mainstay of cancer chemotherapy. Phil S. Baran of Scripps/La Jolla developed a two-stage route to 2, based on the preparation and oxidation of 1 .
Molecular Structure Analysis
The molecular formula of EPITAXOL is C47H51NO14 . The exact mass is 853.330933 . For more detailed structural analysis, techniques such as X-ray structure analysis of small molecules via post-orientation within porous crystals can be used .
Chemical Reactions Analysis
The chemical reactions of EPITAXOL are complex and involve various stages. For example, the manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .
Physical And Chemical Properties Analysis
The molecular weight of EPITAXOL is 853.906 . The density is 1.4±0.1 g/cm3, and the boiling point is 957.1±65.0 °C at 760 mmHg . For a more comprehensive analysis of its physical and chemical properties, various techniques can be used .
Aplicaciones Científicas De Investigación
Cancer Treatment: Apoptosis and Autophagy Induction in Head and Neck Squamous Cell Carcinoma
7-Epitaxol: , a derivative of paclitaxel, has shown potential in cancer treatment, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC) . Research indicates that 7-Epitaxol can suppress cell viability by inducing cell cycle arrest. It has been observed to induce cell death, mitochondrial membrane potential, and chromatin condensation in oral squamous cell carcinoma (OSCC) cell lines. The compound also regulates proteins of extrinsic and intrinsic pathways, increases the activation of caspases 3, 8, 9, and PARP, and induces apoptosis and autophagy through the ERK1/2 signaling pathway .
Electronics: Epitaxial Growth of Transition Metal Dichalcogenides
The epitaxial growth of monolayer WSe2-MoS2 lateral p-n junctions with an atomically sharp interface has been achieved, which is significant for electronic applications. These two-dimensional transition metal dichalcogenides (TMDCs) exhibit high on-off current ratios and distinctive electro-optical properties, making them suitable for constructing monolayer p-n rectifying diodes, light-emitting diodes, photovoltaic devices, and bipolar junction transistors .
Electrochemical Applications: Design of Epitaxial Heterostructures
Advancements in the design of epitaxial heterostructures have been made for electrochemical applications. The synthesis strategies developed provide a fundamental understanding of how to create epitaxial interfaces between different components, which is crucial for the development of various electrochemical devices .
Mecanismo De Acción
- Additionally, 7-Epitaxol induces autophagy, as evidenced by LC3-I/II expression and reduced p62 levels in cancer cells .
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of EPITAXOL, 2/'-(P)' involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the protection of functional groups, formation of key intermediates, and deprotection of functional groups to yield the final product.", "Starting Materials": [ "2-(4-bromophenyl)acetic acid", "3-hydroxybenzaldehyde", "methyl 3-aminocrotonate", "triethylamine", "p-toluenesulfonic acid", "sodium hydroxide", "acetic anhydride", "thionyl chloride", "methyl iodide", "sodium borohydride", "acetic acid", "methanol", "ethyl acetate", "dichloromethane", "hexanes" ], "Reaction": [ "Protection of 3-hydroxybenzaldehyde with acetic anhydride and triethylamine to form 3-acetoxybenzaldehyde", "Protection of 2-(4-bromophenyl)acetic acid with thionyl chloride to form 2-(4-bromophenyl)acetyl chloride", "Coupling of 3-acetoxybenzaldehyde and 2-(4-bromophenyl)acetyl chloride with p-toluenesulfonic acid as a catalyst to form 2-(4-bromophenyl)-3-(3-acetoxyphenyl)propanoic acid", "Reduction of 2-(4-bromophenyl)-3-(3-acetoxyphenyl)propanoic acid with sodium borohydride to form 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoic acid", "Protection of 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoic acid with methyl iodide and triethylamine to form 2-(4-bromophenyl)-3-(3-methoxyphenyl)propanoic acid", "Conversion of 2-(4-bromophenyl)-3-(3-methoxyphenyl)propanoic acid to methyl 2-(4-bromophenyl)-3-(3-methoxyphenyl)propanoate with methanol and p-toluenesulfonic acid as a catalyst", "Conversion of methyl 2-(4-bromophenyl)-3-(3-methoxyphenyl)propanoate to methyl 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoate with sodium hydroxide", "Conversion of methyl 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoate to 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoic acid with hydrochloric acid", "Conversion of 2-(4-bromophenyl)-3-(3-hydroxyphenyl)propanoic acid to 2-(4-bromophenyl)-3-(3-phosphonomethoxyphenyl)propanoic acid with phosphorus oxychloride and dimethylformamide", "Deprotection of 2-(4-bromophenyl)-3-(3-phosphonomethoxyphenyl)propanoic acid with sodium hydroxide to yield EPITAXOL, 2/'-(P)'" ] } | |
Número CAS |
179798-21-1 |
Nombre del producto |
EPITAXOL, 2/'-(P) |
Fórmula molecular |
C8H8N2O3S |
Peso molecular |
0 |
Sinónimos |
EPITAXOL, 2/'-(P) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B1180775.png)

